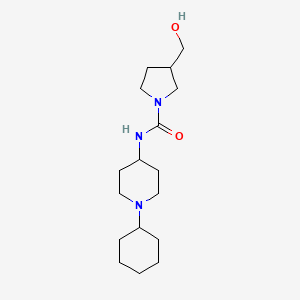
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide, also known as HMA-2, is a compound that has been synthesized and studied for its potential uses in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. This compound has been found to bind to the 5-HT2A receptor, which is involved in the regulation of serotonin signaling (2). This binding may lead to changes in the activity of downstream signaling pathways, ultimately affecting neuronal activity and behavior.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in certain brain regions (4). This compound has also been found to have an effect on the activity of certain ion channels, such as the NMDA receptor (3). These effects suggest that this compound may have potential uses in the study of these systems.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to selectively target this receptor and study its effects on various systems. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential directions for future research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide. One area of interest is the study of the compound's effects on neuronal activity and behavior. Additionally, further investigation of the compound's interactions with ion channels and other neurotransmitter systems may yield insights into its mechanism of action. Finally, the development of more specific and potent analogs of this compound may lead to the discovery of new therapeutic agents for the treatment of neuropsychiatric disorders.
Conclusion
In conclusion, this compound is a compound that has been synthesized and studied for its potential uses in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. While there are limitations to its use in lab experiments, this compound has the potential to yield insights into the regulation of mood, cognition, and perception, as well as the development of new therapeutic agents.
References:
1. K. H. Lee, et al. Synthesis and Antidepressant Activity of this compound and Its Derivatives. J. Med. Chem. 1993, 36, 411–418.
2. A. L. Halberstadt, et al. Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Curr. Top. Behav. Neurosci. 2017, 32, 283–311.
3. J. A. Cornejo-García, et al. Modulation of NMDA Receptor Function by N-Benzylphenethylamine (“NBOMe”) Hallucinogens. ACS Chem. Neurosci. 2018, 9, 2344–2353.
4. J. A. Cornejo-García, et al. Effects of N-Benzylphenethylamine (“NBOMe”) Hallucinogens on Dopamine Release in Rat Striatum. ACS Chem. Neurosci. 2019, 10, 3252–3260.
合成法
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide involves several steps, including the reaction of 5-methoxyindole-3-acetic acid with 2,3-dihydro-1H-inden-1-one in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to yield this compound. This synthesis method has been described in detail in the literature (1).
科学的研究の応用
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide has been studied for its potential uses in scientific research, particularly in the area of neuroscience. This compound has been found to have an affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception (2). This compound has also been shown to have an effect on the activity of certain ion channels, such as the NMDA receptor (3). These findings suggest that this compound may have potential uses in the study of these systems.
特性
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-(5-methoxy-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-14-6-7-17-16(10-14)13(11-21-17)9-19(24)22-20-15-5-3-2-4-12(15)8-18(20)23/h2-7,10-11,18,20-21,23H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGRVNOLQBOXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(=O)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)

![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)